3-(4-Hydroxyphenyl)isonicotinic acid
Description
Contextualization of Isonicotinic Acid Derivatives in Chemical Sciences
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in medicinal chemistry and materials science. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities to these molecules. Derivatives of isonicotinic acid have been investigated for a wide array of biological activities, most notably as antitubercular agents, with isoniazid (B1672263) being a frontline drug for the treatment of tuberculosis. rsc.org The versatility of the isonicotinic acid scaffold allows for functionalization at various positions of the pyridine ring, leading to a vast chemical space for the development of novel compounds with tailored properties.
Rationale for Comprehensive Investigation of 3-(4-Hydroxyphenyl)isonicotinic Acid
The chemical structure of this compound combines the key features of both isonicotinic acid and a hydroxyphenyl moiety. This unique combination suggests the potential for novel biological activities and material properties. The placement of the 4-hydroxyphenyl group at the 3-position of the isonicotinic acid core could lead to interesting conformational properties and specific interactions with biological macromolecules. A comprehensive investigation of this compound is warranted to elucidate its fundamental chemical and physical properties, explore its potential in medicinal chemistry, and develop efficient synthetic routes for its preparation.
Current Research Landscape and Gaps for this compound
The lack of published data extends to its spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), physicochemical properties (e.g., melting point, solubility), and any evaluation of its biological activity. This absence of dedicated research presents an opportunity for new investigations to fill this void. Future studies could focus on optimizing a synthetic route, fully characterizing the compound, and screening it for a range of biological activities, thereby expanding the understanding and potential applications of this unique isonicotinic acid derivative.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)11-7-13-6-5-10(11)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRGOILDLJZQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686965 | |
| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258625-94-3 | |
| Record name | 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Hydroxyphenyl Isonicotinic Acid
Strategic Retrosynthetic Analysis of the 3-(4-Hydroxyphenyl)isonicotinic Acid Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical bond disconnections known as "transforms". wikipedia.orgias.ac.in The primary goal is to simplify the structure and identify potential synthetic pathways. amazonaws.comicj-e.org For this compound (Target Molecule 1 ), two principal disconnections are most logical.
The most apparent disconnection is the C-C bond between the pyridine (B92270) ring and the hydroxyphenyl ring (Disconnect A , Scheme 1). This is a standard approach for biaryl compounds and leads to two key synthons: a nucleophilic 4-hydroxyphenyl synthon and an electrophilic 3-substituted isonicotinic acid synthon, or vice versa. The corresponding synthetic equivalents for these synthons are typically 4-hydroxyphenylboronic acid (2 ) and a 3-haloisonicotinic acid derivative (3 ), making this route amenable to modern cross-coupling reactions.
A second strategic disconnection involves the carboxyl group from the pyridine ring (Disconnect B ). This transform suggests a late-stage carboxylation of a 3-(4-hydroxyphenyl)pyridine intermediate. While feasible, controlling the regioselectivity of carboxylation on an existing biaryl system can be challenging. Therefore, the pathway originating from Disconnect A is generally considered more robust and versatile.
Scheme 1: Retrosynthetic Analysis of this compound
This analysis establishes that the key challenge lies in the formation of the C3-Caryl bond, which can be addressed by various pyridine functionalization techniques.
Classical and Modern Approaches to Pyridine Ring Functionalization
Functionalizing the pyridine ring, particularly the electron-deficient positions, requires specialized methods. The synthesis of this compound hinges on the selective formation of a carbon-carbon bond at the C-3 position of the isonicotinic acid core.
C-H Activation Strategies for Isonicotinic Acid Derivatization
Direct C-H activation has emerged as a powerful and atom-economical strategy for constructing complex molecules, avoiding the need for pre-functionalized substrates like organohalides or organometallics. manchester.ac.ukumich.edu This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. sigmaaldrich.com
For the synthesis of this compound, a directed C-H arylation approach could be envisioned. The carboxylic acid group at the C-4 position of the isonicotinic acid starting material could serve as an endogenous directing group, facilitating the selective activation of the adjacent C-H bond at the C-3 position. Transition metals like palladium or ruthenium are commonly employed for such transformations. beilstein-journals.orgresearchgate.net The general mechanism involves the coordination of the directing group to the metal center, bringing the catalyst into proximity with the target C-H bond and enabling its cleavage and subsequent functionalization.
While highly efficient, challenges in C-H activation include catalyst tolerance to other functional groups and achieving high regioselectivity, especially in complex substrates. sigmaaldrich.com
Cross-Coupling Reactions for Arylation at the 3-Position
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-C bonds in organic synthesis. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for synthesizing biaryl scaffolds like this compound. rsc.org
This strategy involves the reaction of a 3-haloisonicotinic acid derivative (e.g., 3-bromo- (B131339) or 3-chloroisonicotinic acid) with 4-hydroxyphenylboronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. Protecting groups for the carboxylic acid and phenol (B47542) moieties may be necessary depending on the reaction conditions to prevent side reactions.
The table below summarizes typical conditions for Suzuki-Miyaura reactions involving pyridine derivatives, which could be adapted for the synthesis of the target molecule.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None (Ligand-free) | Na₂CO₃ | DMF/H₂O | 60-80 | 80-95 | nih.gov, researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-90 | researchgate.net |
| [Rh(cod)(OH)]₂ | (S)-Segphos | aq. CsOH | THP/Toluene/H₂O | 70 | ~81 | tmc.edu |
| Ru₃(CO)₁₂ | None | - | Toluene | 135 | Variable | sigmaaldrich.com |
Synthesis of Precursor Building Blocks for this compound
The success of a cross-coupling strategy relies on the efficient preparation of the requisite building blocks.
Synthesis of 3-Haloisonicotinic Acid Derivatives: Isonicotinic acid (also known as pyridine-4-carboxylic acid) is a commercially available starting material. chempanda.com Its halogenation at the 3-position is a key step. Direct electrophilic halogenation is often difficult due to the electron-deficient nature of the pyridine ring. A common strategy involves the use of 2,6-dichloropyridine-4-carboxylic acid, which can be selectively reduced to remove the chlorine atoms at the 2 and 6 positions, or functionalized through other means. researchgate.net Alternatively, isonicotinic acid N-oxide can be used to direct nitration to the 3-position, followed by reduction and Sandmeyer-type reactions to install the halogen.
Synthesis of 4-Hydroxyphenylboronic Acid: This precursor can be synthesized from 4-bromophenol. google.com A common method involves protecting the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBDMS) ether. The protected aryl bromide is then converted into a Grignard reagent or undergoes lithium-halogen exchange, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup to afford the boronic acid. google.comchemicalbook.com
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it
Solvent-Free and Aqueous Reaction Conditions
One of the key tenets of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Significant progress has been made in adapting traditional organic reactions, such as the Suzuki-Miyaura coupling, to aqueous media. nih.gov
The synthesis of this compound via a Suzuki reaction can be made significantly greener by employing an aqueous solvent system. Research has demonstrated that palladium-catalyzed, ligand-free Suzuki reactions of halopyridines with arylboronic acids can proceed with high efficiency in water or water-cosolvent mixtures (e.g., DMF/H₂O). researchgate.net These methods not only reduce the reliance on volatile organic compounds (VOCs) but can also simplify product isolation and catalyst recycling. The use of phase-transfer catalysts may be employed to facilitate reactions between organic-soluble and water-soluble reactants.
The table below contrasts conventional and green approaches for a model Suzuki-Miyaura coupling reaction.
| Feature | Conventional Approach | Green Approach |
| Solvent | Anhydrous Toluene, Dioxane, or THF | Water, Ethanol (B145695)/Water, or DMF/Water |
| Catalyst | Palladium complex with phosphine ligands | Ligand-free Palladium Acetate or nanoparticles |
| Energy Input | Often requires high temperatures (80-120 °C) | Can often proceed at lower temperatures (60-80 °C) |
| Waste | Generates organic solvent waste | Primarily aqueous waste, easier to treat |
| Safety | Uses flammable and often toxic solvents | Significantly improved safety profile |
By adopting these greener methodologies, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner. asianpubs.orgresearchgate.netasianpubs.org
Sustainable Catalytic Systems for this compound Synthesis
Modern organic synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact through the use of efficient, recyclable, and non-toxic materials. For the synthesis of this compound via Suzuki-Miyaura coupling, the development of sustainable catalytic systems is a key area of research.
Key features of sustainable catalytic systems for this synthesis include:
High-Turnover Catalysts: Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) exhibit high turnover numbers (TONs), meaning a single catalyst molecule can generate a large number of product molecules. This efficiency is a cornerstone of green chemistry.
Aqueous Media: The use of water as a solvent, often in combination with a co-solvent like ethanol or isopropanol, is a significant step toward a greener process. These solvents are non-toxic, non-flammable, and readily available. The presence of a base, such as potassium carbonate or potassium phosphate, is essential for activating the boronic acid for transmetalation. wikipedia.orgorganic-chemistry.org
Heterogeneous Catalysis: To simplify catalyst separation and recycling, palladium nanoparticles supported on materials like charcoal (Pd/C), silica, or polymers are being explored. These heterogeneous catalysts can potentially be filtered off after the reaction and reused, although achieving activity comparable to homogeneous systems can be challenging.
The general reaction is depicted below:

Optimization and Scale-Up Methodologies for this compound Production
Moving from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction parameters and the implementation of advanced reactor technologies. The goal is to maximize yield, purity, and throughput while ensuring safety, cost-effectiveness, and process robustness.
Reaction Parameter Optimization (Temperature, Pressure, Stoichiometry)
The efficiency of the Suzuki coupling reaction for producing this compound is highly dependent on several key parameters. Systematic optimization is performed to identify the ideal conditions that provide the highest yield and purity.
Temperature: The reaction temperature significantly influences the rate of catalyst activation (oxidative addition) and product formation (reductive elimination). libretexts.org While some modern catalysts can function at room temperature, industrial processes often utilize elevated temperatures (e.g., 60-100 °C) to shorten reaction times. organic-synthesis.com However, excessively high temperatures can lead to catalyst degradation and the formation of impurities.
Pressure: In a standard batch reactor, the reaction is typically run at atmospheric pressure. Pressure becomes a more critical parameter in flow chemistry systems, where a back-pressure regulator is used to keep solvents above their atmospheric boiling points, allowing for higher reaction temperatures and faster rates without solvent loss. nih.gov
Stoichiometry: The molar ratios of the reactants and reagents are critical. The boronic acid is often used in a slight excess (1.1–1.3 equivalents) to ensure complete consumption of the more expensive halide starting material. The choice and amount of base (e.g., K₂CO₃, K₃PO₄) are crucial for the transmetalation step and must be carefully optimized, typically in the range of 2-3 equivalents. organic-chemistry.org Catalyst loading is minimized to reduce costs, often in the range of 0.01 to 1 mol %.
Below is an interactive table representing a hypothetical optimization study for the synthesis.
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos (1.0) | K₂CO₃ (2.0) | 60 | Toluene/H₂O | 12 | 75 |
| 2 | Pd(OAc)₂/SPhos (0.5) | K₂CO₃ (2.0) | 80 | Toluene/H₂O | 6 | 88 |
| 3 | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ (3.0) | 80 | Dioxane/H₂O | 4 | 92 |
| 4 | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ (3.0) | 100 | Dioxane/H₂O | 2 | 95 |
| 5 | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ (3.0) | 80 | 2-MeTHF/H₂O | 4 | 94 |
This table contains hypothetical data for illustrative purposes.
Reactor Design and Flow Chemistry for Efficient Synthesis
For large-scale production, traditional batch reactors (jacketed glass or stainless steel vessels) are commonly used. These reactors allow for precise temperature control via heating/cooling jackets and effective mixing with overhead stirrers. However, challenges in heat and mass transfer can arise as the scale increases.
Flow chemistry offers a modern alternative for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov A continuous flow process for this compound would involve pumping streams of the reactants (3-bromoisonicotinic acid and 4-hydroxyphenylboronic acid), base, and a solubilized catalyst through a heated static mixer and into a reactor coil or a packed-bed reactor.
Key advantages and components of a flow chemistry approach include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for superior temperature control and rapid mixing, which can lead to higher yields and fewer byproducts. almacgroup.com
Improved Safety: Hazardous reagents or intermediates are generated and consumed in situ in small volumes, minimizing the risks associated with large-scale batch reactions. nih.gov
Scalability: Scaling up a flow process can be achieved by either running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). researchgate.net
Reactor Types:
Coil/Tube Reactors: Simple heated tubing (often made of PFA or stainless steel) where the reaction mixture flows through. Residence time is controlled by the flow rate and the reactor volume.
Packed-Bed Reactors: A column packed with a solid material, which can be an inert support or a heterogeneous catalyst (e.g., palladium on a solid support). This design facilitates the use and recovery of catalysts.
A typical flow setup would consist of high-precision pumps, a T-mixer for combining reagent streams, the heated reactor, a back-pressure regulator to maintain pressure, and a collection vessel. researchgate.net This technology enables a more controlled, efficient, and potentially automated production process.
Rigorous Spectroscopic and Advanced Analytical Characterization of 3 4 Hydroxyphenyl Isonicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full NMR analysis of 3-(4-Hydroxyphenyl)isonicotinic acid would provide a complete picture of its atomic connectivity and spatial arrangement.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Atom Connectivity
One-dimensional NMR experiments are crucial for identifying the different chemical environments of the hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic region would likely display a complex pattern of signals corresponding to the protons on both the pyridine (B92270) and the hydroxyphenyl rings. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the substitution pattern. The acidic proton of the carboxylic acid and the phenolic hydroxyl proton would typically appear as broad singlets at characteristic downfield chemical shifts.
¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each carbon atom in a different electronic environment. The carbonyl carbon of the carboxylic acid would be found at a significant downfield shift (typically >160 ppm). The sp²-hybridized carbons of the two aromatic rings would appear in the approximate range of 110-160 ppm. The specific chemical shifts would help to confirm the connectivity of the two ring systems.
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide definitive information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen would confirm its position within the heterocyclic aromatic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound No experimental data is publicly available. The following table is predictive.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|
| Carboxylic Acid (COOH) | >10 | Broad Singlet |
| Phenolic (OH) | Variable, typically 5-10 | Broad Singlet |
| Aromatic Protons (Pyridine & Phenyl) | 6.5 - 9.0 | Singlet, Doublet, Doublet of Doublets |
| Carboxylic Carbon (C=O) | 165 - 185 | N/A |
| Aromatic Carbons (C-O, C-N, C-C) | 110 - 160 | N/A |
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
2D NMR experiments would be essential to assemble the molecular puzzle provided by 1D NMR into a definitive structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the connectivity of protons within the pyridine and hydroxyphenyl rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. This would allow for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for establishing the crucial linkage between the pyridine ring and the hydroxyphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a molecule like this compound, NOESY could provide insights into the preferred rotational conformation around the C-C bond connecting the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a vital technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₉NO₃), HRMS would provide an exact mass measurement consistent with its molecular formula. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern. Analysis of these fragments would help to confirm the molecular structure, for instance, by observing the loss of CO₂, H₂O, or cleavage at the bond connecting the two rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. A broad absorption around 3200-3600 cm⁻¹ for the phenolic O-H stretch would also be anticipated. Absorptions in the 1450-1600 cm⁻¹ region would be characteristic of C=C and C=N stretching vibrations within the aromatic rings.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds. It would be effective for observing the symmetric vibrations of the aromatic rings, providing additional structural confirmation.
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and phenol (B47542) groups, that dictate the crystal packing arrangement.
Chromatographic Techniques for Purity Assessment and Isolation of Isomers/Byproducts
Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method to assess the purity of this compound. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., mobile phase composition, flow rate, and column type). The use of a diode-array detector (DAD) would also provide the UV-Vis spectrum of the compound, which could be used for identification and quantification.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of the chemical synthesis and for preliminary purity checks.
Gas Chromatography (GC): GC is generally not suitable for a non-volatile, polar compound like a carboxylic acid unless it is first converted to a more volatile derivative (e.g., an ester).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, owing to the compound's polarity, aromatic nature, and UV-active chromophores. A reversed-phase HPLC (RP-HPLC) method is typically employed for its separation and quantification.
The methodology leverages a non-polar stationary phase (commonly a C18 column) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. It is generally acidified to suppress the ionization of the carboxylic acid and phenol groups, thereby increasing retention on the non-polar stationary phase and ensuring sharp, symmetrical peak shapes.
A typical analysis involves dissolving the compound in a suitable solvent, such as a mixture of methanol (B129727) and water, and injecting it into the HPLC system. Detection is commonly performed using a UV detector, as the pyridine and hydroxyphenyl rings exhibit strong absorbance in the ultraviolet region. The wavelength of maximum absorbance for the related compound, isonicotinic acid, is around 270 nm, which serves as a good starting point for method development. nih.gov The identity of the peak corresponding to this compound is confirmed by comparing its retention time with that of a pure reference standard. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Below is a table detailing typical HPLC conditions for the analysis of this class of compounds.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Linear gradient, e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Methanol/Water (50:50 v/v) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is non-volatile due to its high melting point and polar functional groups, GC-MS is invaluable for monitoring the progress of its synthesis by analyzing volatile intermediates, starting materials, or by-products.
For instance, in a synthetic pathway involving a cross-coupling reaction, key intermediates might include halogenated pyridine derivatives or boronic esters. These precursors are often significantly more volatile than the final product. To enhance volatility and thermal stability for GC analysis, polar functional groups (like the hydroxyl group in a precursor) may require derivatization, commonly through silylation (e.g., using BSTFA).
The analysis involves injecting a sample of the reaction mixture into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern (mass spectrum) provides a unique fingerprint for each compound, allowing for its definitive identification by comparison with spectral libraries like NIST. nih.gov This allows for the tracking of the consumption of starting materials and the appearance of intermediates, providing crucial information for reaction optimization.
The table below outlines a representative set of GC-MS parameters for the analysis of potential volatile intermediates in the synthesis of this compound.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 30 - 500 amu |
Chemical Reactivity and Derivatization Strategies for 3 4 Hydroxyphenyl Isonicotinic Acid
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental in creating libraries of compounds with varied physicochemical properties.
Esterification Reactions for Libraries of Esters
The carboxylic acid of 3-(4-hydroxyphenyl)isonicotinic acid can be converted to a variety of esters through several established methods. Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive alcohols or to avoid harsh acidic conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.
A particularly effective strategy for generating libraries of esters involves the formation of "active esters." This method entails converting the carboxylic acid to a more reactive form, which can then be easily reacted with a range of alcohols. For instance, isonicotinic acid can be treated with thionyl chloride (SOCl₂) and a catalytic amount of DMF to form the isonicotinoyl chloride hydrochloride. This activated intermediate can then be reacted with various phenols, such as 4-nitrophenol (B140041) or pentafluorophenol, in the presence of a base like triethylamine (B128534) to yield the corresponding active esters. These active esters can subsequently be used to acylate a diverse library of alcohols under mild conditions.
| Reagent/Catalyst | Product Type | Reference |
| Alcohol, H₂SO₄ | Alkyl/Aryl Ester | General Knowledge |
| Alcohol, DCC/DMAP | Alkyl/Aryl Ester | researchgate.net |
| SOCl₂, DMF then Phenol (B47542), Et₃N | Active Ester | General Knowledge |
This table is interactive. Click on the headers to sort.
Amidation Reactions for Diverse Amide Derivatives
The synthesis of amide derivatives from this compound is another crucial derivatization pathway. Similar to esterification, the carboxylic acid can be activated to facilitate amide bond formation with a wide array of primary and secondary amines.
One common method involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in an appropriate solvent such as dichloromethane. This approach allows for the direct coupling of the carboxylic acid with an amine under mild conditions. The formation of an active ester intermediate, for example, an N-hydroxysuccinimide (NHS) ester, provides another versatile route to a diverse amide library. The NHS ester can be prepared and then reacted with various amines to generate the corresponding amides in good yields.
| Amine | Coupling Reagent | Solvent | Product |
| Primary Amine | EDCI | DCM | N-Substituted Amide |
| Secondary Amine | EDCI | DCM | N,N-Disubstituted Amide |
| Primary Amine | NHS Ester | Various | N-Substituted Amide |
| Secondary Amine | NHS Ester | Various | N,N-Disubstituted Amide |
This table is interactive. Click on the headers to sort.
Modifications of the Hydroxyphenyl Group
The hydroxyphenyl moiety offers further opportunities for structural diversification through reactions targeting the phenolic hydroxyl group and the aromatic ring itself.
Alkylation and Acylation of the Phenolic Hydroxyl
The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. O-alkylation is typically achieved through Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Environmentally benign protocols for the O-alkylation of hydroxy pyridines have been developed using aqueous micellar media, which can be conceptually applied here. scirp.org
O-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. These reactions are generally high-yielding and can be used to introduce a wide range of ester functionalities at the phenolic position.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the this compound scaffold is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This directing group favors the substitution of electrophiles at the ortho positions (relative to the hydroxyl group). Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.
Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Due to the directing effect of the hydroxyl group, the primary products would be the 2-nitro and 6-nitro derivatives of the hydroxyphenyl ring. However, nitration of pyridine (B92270) derivatives can be challenging and may require harsh conditions. ntnu.no
Sulfonation, the introduction of a sulfonic acid group (-SO₃H), can be accomplished using fuming sulfuric acid. The reversibility of this reaction can be useful in synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other electrophiles to specific positions.
Transformations of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring is a site of nucleophilicity and can undergo reactions to form N-oxides or pyridinium (B92312) salts.
N-oxidation of pyridine carboxylic acids can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. For instance, nicotinic acid and picolinic acid have been successfully oxidized to their corresponding N-oxides using hydrogen peroxide catalyzed by a Preyssler's anion catalyst. researchgate.net This transformation modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.
Alkylation of the pyridine nitrogen leads to the formation of quaternary pyridinium salts. This reaction typically involves treating the pyridine derivative with an alkyl halide. The resulting pyridinium salts have altered solubility and electronic characteristics compared to the parent pyridine.
N-Oxidation and N-Alkylation Studies
The lone pair of electrons on the pyridine nitrogen atom makes it a prime site for electrophilic attack, leading to N-oxidation and N-alkylation products. These reactions modify the electronic properties of the pyridine ring, influencing its reactivity and coordination capabilities.
N-Oxidation
The oxidation of the pyridine nitrogen in this compound leads to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). The resulting N-oxide, this compound N-oxide, exhibits altered electronic and steric characteristics. The N-O bond introduces a dipole moment and increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution at the C2 and C6 positions, while deactivating it towards nucleophilic substitution.
N-Alkylation
N-alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a quaternary pyridinium salt. This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the molecule's properties. researcher.life The pyridinium products are generally more water-soluble and possess a highly electron-deficient ring system. This heightened electrophilicity makes the pyridinium ring, particularly at the C2 and C6 positions, highly susceptible to attack by nucleophiles. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl or substituted alkyl groups onto the nitrogen atom. mdpi.com
| Reaction Type | Reagent Example | Product Type | Key Feature |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide | Increased electron density on the ring |
| N-Alkylation | Methyl Iodide (CH₃I) | Pyridinium Salt | Positively charged, electron-deficient ring |
Coordination Chemistry with Metal Centers
Isonicotinic acid and its derivatives are highly effective ligands in coordination chemistry due to the presence of multiple potential donor atoms: the pyridine nitrogen and the oxygen atoms of the carboxylate group. wikipedia.org This allows this compound to coordinate with a wide array of metal centers, forming complexes with diverse structures and properties. uci.eduunizin.org
The molecule can act as a:
Monodentate ligand , coordinating through either the pyridine nitrogen or one of the carboxylate oxygens.
Bidentate chelating ligand , coordinating through both the nitrogen and an adjacent carboxylate oxygen.
Bridging ligand , linking two or more metal centers, which can lead to the formation of coordination polymers or metal-organic frameworks (MOFs). wikipedia.org
Research has shown that isonicotinic acid derivatives form stable complexes with various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II), as well as lanthanide ions like europium(III). nih.govresearchgate.net The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the reaction solvent, pH, and the presence of other ancillary ligands. rsc.orgscispace.com The phenolic hydroxyl group can also participate in coordination or influence the supramolecular structure through hydrogen bonding.
| Metal Ion | Potential Coordination Site(s) | Resulting Structure Example | Reference |
| Cu(II) | Pyridine-N, Carboxylate-O | Dimeric or Polymeric Structures | rsc.org |
| Co(II) | Pyridine-N, Carboxylate-O | Octahedral Complexes | nih.gov |
| Zn(II) | Pyridine-N, Carboxylate-O | Tetrahedral or Octahedral Complexes | nih.gov |
| Eu(III) | Carboxylate-O | 2-D Layered Structures | researchgate.net |
Regioselective Functionalization of the Pyridine Core
Achieving regioselective substitution on the pyridine ring is a key challenge in synthetic chemistry. For this compound, the existing substituents—a carboxylic acid at C4 and a hydroxyphenyl group at C3—direct subsequent functionalization to the remaining C2, C5, and C6 positions. Strategies such as directed ortho-metalation and nucleophilic aromatic substitution are employed to control the position of new functional groups.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to a nearby ortho position. organic-chemistry.orgbaranlab.org
In this compound, the carboxylic acid group at the C4 position is a potent DMG. Upon deprotonation by a strong base, the resulting carboxylate directs the organolithium reagent to abstract a proton from an adjacent position. Since the C3 position is already substituted, metalation is directed exclusively to the C5 position . The phenolic hydroxyl group would also need to be deprotonated or protected prior to the addition of the organolithium reagent to prevent side reactions.
Once the C5-lithiated intermediate is formed, it can react with a wide range of electrophiles to introduce new substituents with high regioselectivity. uwindsor.ca
| Electrophile | Reagent Example | Introduced Group at C5 |
| Halogenating Agent | Hexachloroethane (C₂Cl₆) | -Cl |
| Carbonyl Compound | Dimethylformamide (DMF) | -CHO (Formyl) |
| Alkylating Agent | Methyl Iodide (CH₃I) | -CH₃ (Methyl) |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |
| Boronic Ester Precursor | Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ (Boronic acid, after hydrolysis) |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine. wikipedia.org The reaction involves the attack of a nucleophile on the ring, displacement of a leaving group, and the formation of a substitution product. The pyridine nitrogen atom activates the ring for nucleophilic attack, particularly at the C2, C4, and C6 positions. nih.gov
For SNAr to occur on the this compound scaffold, a precursor molecule bearing a good leaving group, such as a halogen (F, Cl, Br), at one of the ring positions (e.g., C2 or C6) is required. For instance, in a hypothetical 2-chloro-3-(4-hydroxyphenyl)isonicotinic acid, the chlorine atom at the C2 position would be highly activated towards displacement by various nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
| Nucleophile | Reagent Example | Introduced Group |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | -OCH₃ (Methoxy) |
| Amine | Ammonia (NH₃) | -NH₂ (Amino) |
| Thiolate | Sodium thiophenoxide (NaSPh) | -SPh (Phenylthio) |
| Cyanide | Sodium cyanide (NaCN) | -CN (Cyano) |
This pathway provides a reliable method for introducing a variety of nitrogen, oxygen, and sulfur-based functional groups onto the pyridine core, provided a suitably halogenated precursor is available.
Structure Application Relationship Sar Studies for 3 4 Hydroxyphenyl Isonicotinic Acid Derivatives
Rational Design and Synthesis of Analogue Libraries Based on the 3-(4-Hydroxyphenyl)isonicotinic Acid Core
The rational design of derivatives based on the this compound core is a strategic approach to developing novel compounds with tailored properties. This process involves the systematic modification of the parent molecule to explore and optimize its biological or material functions. The core structure itself presents three primary sites for modification: the carboxylic acid group, the pyridine (B92270) ring, and the hydroxyphenyl moiety.
Analogue libraries are often synthesized to investigate structure-activity relationships (SAR). For the this compound scaffold, synthetic strategies focus on creating diversity at these key positions. Machine learning and computational docking studies are increasingly used to pre-screen virtual libraries of derivatives for desired properties, such as binding affinity to a specific biological target, before committing to chemical synthesis. nih.govscispace.comnih.gov
Common synthetic transformations to build these libraries include:
Modification of the Carboxylic Acid: The carboxyl group can be readily converted into a variety of functional groups. Esterification with different alcohols yields esters, while reaction with amines produces a diverse range of amides. Conversion to the acyl chloride using reagents like thionyl chloride provides a highly reactive intermediate for these transformations. nih.govprepchem.com A particularly important derivative is the hydrazide, formed by reacting the ester or acid with hydrazine (B178648) hydrate, which serves as a key precursor for synthesizing Schiff bases (hydrazones) with various aldehydes. mdpi.comgoogle.com
Substitution on the Hydroxyphenyl Ring: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The aromatic ring itself is subject to electrophilic substitution reactions, allowing the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.
Modification of the Pyridine Ring: While substitution on the pyridine ring is more challenging, modern synthetic methods, including transition-metal-free routes involving arynes and pyridine N-oxides, have been developed for the regioselective synthesis of substituted 3-(hydroxyaryl)pyridines. nih.gov
The following table summarizes common synthetic strategies for generating analogue libraries from the this compound core.
| Modification Site | Reaction Type | Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohols (R-OH), Acid catalyst | Ester (-COOR) |
| Carboxylic Acid | Amidation | Amines (R-NH2), Coupling agents | Amide (-CONHR) |
| Carboxylic Acid | Hydrazinolysis | Hydrazine Hydrate (N2H4·H2O) | Hydrazide (-CONHNH2) |
| Hydroxyl Group | O-Alkylation | Alkyl halides (R-X), Base | Ether (-OR) |
| Hydroxyl Group | O-Acylation | Acyl chlorides (R-COCl), Base | Ester (-OOCR) |
| Phenyl Ring | Electrophilic Substitution | Halogens, Nitrating agents, etc. | Substituted Phenyl Ring |
Evaluation of this compound Analogues in Materials Science
The unique bifunctional nature of this compound, possessing both a hydrogen-bonding phenol (B47542) and a metal-coordinating pyridyl-carboxylic acid moiety, makes it a highly attractive building block in materials science.
The this compound molecule contains functional groups—a carboxylic acid and a hydroxyl group—that are characteristic of monomers used in step-growth polymerization. These groups can react with complementary functional groups to form important classes of polymers, such as polyesters and polyamides.
For instance, the carboxylic acid can react with diols to form polyesters, while the hydroxyl group can react with diacyl chlorides. This dual functionality allows the molecule to act as an AB-type monomer, where A is the hydroxyl group and B is the carboxylic acid, potentially leading to the formation of aromatic polyesters through self-polycondensation. Aromatic polyesters derived from bisphenols are known for their high thermal stability and mechanical strength. researchgate.netresearchgate.netexaly.com The incorporation of the rigid pyridine ring into the polymer backbone would be expected to enhance these properties further.
Additionally, derivatives of this compound can be designed as polymer precursors. For example, converting the hydroxyl group to an acrylate (B77674) or methacrylate (B99206) ester would produce a monomer suitable for chain-growth polymerization, leading to polymers with pendant pyridyl-carboxylic acid groups. google.com These functional side chains could then be used for post-polymerization modification, such as cross-linking or grafting.
The structure of this compound is exceptionally well-suited for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules. Isonicotinic acid and its derivatives are widely used as organic linkers because the pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal centers, bridging them to form extended 1D, 2D, or 3D networks. wikipedia.orgresearchgate.net
The this compound linker offers several advantages:
Bifunctional Coordination: It acts as a classic N,O-donor bifunctional ligand, capable of coordinating with a wide range of metal ions. acs.org
Structural Diversity: The position of the substituents allows for the formation of diverse and complex framework topologies. Cobalt-based MOFs with isonicotinic acid have been shown to form rare 9-connected cubane-like structures. rsc.org
Functional Pores: The hydroxyphenyl group can project into the pores of the MOF, creating a specific chemical environment. The hydroxyl group can act as a hydrogen-bond donor, enhancing the selective adsorption of certain molecules like CO2. quickcompany.in
Post-Synthetic Modification: The free hydroxyl group provides a handle for post-synthetic modification, allowing for the covalent attachment of other functional groups after the MOF has been constructed.
Similarly, in Covalent Organic Frameworks (COFs), which are built entirely from light elements linked by covalent bonds, derivatives of this compound could serve as versatile building blocks. For example, by converting the carboxylic acid to an amine and the hydroxyl group to another reactive moiety, the molecule could be used in condensation reactions (e.g., imine formation) to build highly ordered, porous COF structures.
| Framework Type | Role of this compound | Key Interacting Groups | Potential Application |
| MOF | Organic Linker/Ligand | Pyridine N, Carboxylate O, Metal Ion | Gas Storage, Catalysis, Sensing |
| COF | Monomer/Building Block | Modified -OH and -COOH groups (e.g., amines, aldehydes) | Separation, Catalysis |
Assessment of this compound Derivatives in Agrochemical Research
The isonicotinic acid scaffold is a "privileged structure" in medicinal and agrochemical research. The well-known antitubercular drug isoniazid (B1672263) is an isonicotinic acid hydrazide. chemicalbook.com Derivatives of nicotinic and isonicotinic acid have been investigated as inducers of systemic acquired resistance (SAR) in plants, a state of enhanced defense against a broad spectrum of pathogens. researchgate.net For instance, 2,6-dichloroisonicotinic acid is a known elicitor of plant immunity. researchgate.net
Research has shown that amide and ester derivatives of isonicotinic acid can exhibit significant biological activity, sometimes greater than the parent acid. researchgate.net The 4-hydroxyphenyl moiety is also found in compounds with agrochemical potential. For example, tyrosinase inhibitors, which can affect insect molting and fungal melanization, often feature phenolic structures. nih.govresearchgate.netnih.gov
By combining these two pharmacophores, derivatives of this compound present a promising avenue for the discovery of new agrochemicals. Structure-activity relationship studies would focus on synthesizing libraries of amides, esters, and hydrazones and screening them for activity against various plant pathogens. For example, studies on isonicotinic acid hydrazide derivatives have shown that compounds with hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can be active against fungal and bacterial strains. colab.ws This suggests that the inherent hydroxyl group in the this compound core is a favorable feature.
Exploration of this compound and its Derivatives in Dye Chemistry and Pigment Synthesis
The structural features of this compound lend themselves to applications in the synthesis of dyes and pigments. The hydroxyphenyl group is a common component in chromophores, particularly in azo dyes and spiropyrans.
Azo Dyes: The phenolic ring can be coupled with a diazonium salt to form an azo dye. The resulting -(4-hydroxyphenyl)azo- moiety is a powerful chromophore, and the color of the dye can be tuned by modifying substituents on either aromatic ring.
Spiropyrans: The o-hydroxyphenyl moiety is a key structural element in certain spiropyran colorants, which exhibit thermochromism (color change with temperature). acs.org This suggests that isomers or derivatives of the title compound could be precursors to such functional dyes.
The combination of a chelating group (isonicotinic acid) and a chromophoric precursor (hydroxyphenyl) in a single molecule offers a platform for designing novel metal-complex dyes with potentially interesting photophysical properties.
Impact of Structural Modifications on Chemo- and Regioselectivity in Subsequent Reactions
The chemical behavior of this compound is governed by the interplay of its three distinct functional components. Structural modifications to any part of the molecule can significantly influence the chemo- and regioselectivity of subsequent reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the this compound scaffold, a key challenge is the selective reaction of either the carboxylic acid or the phenolic hydroxyl group.
Protecting Groups: To achieve selectivity, one group is often temporarily "protected." For example, to perform a reaction at the hydroxyl group, the more acidic carboxylic acid might first be converted to an ester. Conversely, protecting the phenol as a silyl (B83357) ether or benzyl (B1604629) ether would allow for selective chemistry at the carboxylic acid.
Reaction Conditions: Chemoselectivity can also be controlled by the choice of reagents and conditions. For example, esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification) that would not affect the phenol. Amide coupling reactions using agents like HBTU are typically selective for carboxylic acids over phenols. nih.gov
Regioselectivity concerns the position at which a reaction occurs on the aromatic rings. wikipedia.org
Hydroxyphenyl Ring: The hydroxyl group is a powerful ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is already occupied, electrophiles will preferentially add to the positions ortho to the hydroxyl group (C3' and C5'). The electronic nature of substituents on the pyridine ring can have a minor influence on this outcome.
Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. When it does react, substitution typically occurs at the 3-position. For nucleophilic aromatic substitution, reaction is favored at the 2- and 4-positions. The presence of the carboxyl and hydroxyphenyl groups further complicates this, and advanced strategies, such as those involving pyridyne intermediates, are often required to achieve controlled regioselectivity for the synthesis of highly substituted pyridines. nih.govrsc.orgnih.govescholarship.org
Understanding these selectivity principles is crucial for the rational design and synthesis of complex derivatives based on the this compound core.
Computational Chemistry and Theoretical Investigations of 3 4 Hydroxyphenyl Isonicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of 3-(4-Hydroxyphenyl)isonicotinic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, which acts as an electron-donating group. Conversely, the LUMO is anticipated to be distributed across the electron-deficient isonicotinic acid moiety, which contains the electron-withdrawing carboxylic acid and pyridine (B92270) ring nitrogen. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.95 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 3.97 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive sites. These maps plot the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.
In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the pyridine ring. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms of the carboxylic acid and phenolic hydroxyl groups, making them the most likely sites for deprotonation and hydrogen bond donation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations use classical mechanics to model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent like water.
For this compound, a key conformational feature is the torsion angle between the hydroxyphenyl ring and the pyridine ring around the central C-C single bond. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable (lowest energy) conformations and the energy barriers between them.
Furthermore, MD simulations are crucial for studying intermolecular interactions. They can model how molecules of this compound interact with each other and with solvent molecules. A primary focus would be the analysis of hydrogen bonding patterns. For instance, the carboxylic acid groups can form strong intermolecular hydrogen-bonded dimers, a common structural motif for carboxylic acids. The hydroxyl and pyridine nitrogen sites also participate actively in the hydrogen-bonding network with surrounding water molecules, which influences the molecule's solubility and aggregation behavior.
Reaction Mechanism Elucidation via Transition State Calculations for this compound Synthesis
A common and efficient method for synthesizing biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide (e.g., 3-chloro- or 3-bromo-isonicotinic acid) with an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) in the presence of a base. libretexts.orgmdpi.com
Computational chemistry, specifically through transition state calculations using DFT, can elucidate the detailed mechanism of this synthesis. The catalytic cycle consists of three main steps:
Oxidative Addition: The reaction begins with the oxidative addition of the aryl halide to a Pd(0) catalyst, forming a Pd(II) complex. libretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the 4-hydroxyphenyl moiety) to the palladium center, displacing the halide. organic-chemistry.org This is often the rate-determining step of the cycle. nih.gov
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product, this compound, and regenerating the Pd(0) catalyst. libretexts.org
Transition state calculations model the geometry and energy of the short-lived, high-energy transition state structures for each step. By mapping the potential energy surface, these calculations can determine the activation energy (energy barrier) for each elementary step. The step with the highest activation energy is identified as the rate-determining step, providing crucial insights for optimizing reaction conditions to improve yield and efficiency. nih.gov For the Suzuki coupling, DFT studies have shown that the activation barrier for transmetalation can be around 30-37 kcal/mol, depending on the specific reactants and conditions. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. The calculated shifts for the aromatic protons and carbons would reflect the electronic environment of each nucleus, influenced by the electron-donating hydroxyl group and the electron-withdrawing isonicotinic acid moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Positions
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl Carbon | - | 168.5 |
| Pyridine C2 | 8.90 | 151.2 |
| Pyridine C4 | 8.25 | 140.1 |
| Pyridine C5 | 7.60 | 124.3 |
| Pyridine C6 | 8.70 | 149.8 |
| Hydroxyphenyl C1' | - | 128.0 |
| Hydroxyphenyl C2'/C6' | 7.45 | 130.5 |
| Hydroxyphenyl C3'/C5' | 6.95 | 116.0 |
| Hydroxyphenyl C4' | - | 159.0 |
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield the frequencies of the normal modes of vibration. The predicted frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. This allows for a detailed interpretation of experimental IR and Raman spectra.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (phenolic) | -OH | 3650 |
| O-H Stretch (carboxylic) | -COOH | 3570 |
| Aromatic C-H Stretch | C-H | 3100 - 3000 |
| C=O Stretch | -COOH | 1725 |
| Aromatic C=C/C=N Stretch | Pyridine/Phenyl Rings | 1610 - 1450 |
| C-O Stretch (phenolic) | Ar-OH | 1250 |
Advanced Methodologies and Emerging Applications of 3 4 Hydroxyphenyl Isonicotinic Acid in Chemical Synthesis
Role as a Privileged Scaffold in Complex Molecule Synthesis
The concept of privileged scaffolds is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. Isonicotinic acid and its derivatives have been identified as such scaffolds due to their presence in numerous bioactive compounds. The 3-(4-hydroxyphenyl)isonicotinic acid moiety, in particular, offers a synthetically accessible platform for the development of novel therapeutic agents, especially in the realms of anti-inflammatory and antimicrobial drug discovery.
Researchers have successfully synthesized a range of isonicotinic acid derivatives that exhibit significant biological activities. For instance, novel isonicotinates have been developed as potent anti-inflammatory agents by targeting reactive oxygen species (ROS). nih.gov The design of these compounds often involves the strategic modification of the this compound core to enhance their interaction with biological targets. The synthesis of these derivatives typically involves standard coupling reactions, such as esterification or amidation, highlighting the utility of the isonicotinic acid core as a foundational structure. nih.gov
While the this compound scaffold is prominently used in the synthesis of targeted bioactive molecules, its application as a key building block in the total synthesis of complex natural products is not as extensively documented in publicly available literature. Its value is more established in the creation of novel synthetic compounds with specific pharmacological profiles.
Table 1: Examples of Bioactive Compounds Derived from Isonicotinic Acid Scaffolds
| Compound Class | Therapeutic Target/Application | Synthetic Approach |
| Isonicotinates | Anti-inflammatory (ROS inhibitors) | Esterification of isonicotinic acid with substituted phenols. nih.gov |
| Isonicotinic acid-derived 1,3,4-oxadiazoles | Anti-inflammatory | Cyclization reactions involving isonicotinic acid hydrazides. |
| 2,6-disubstituted isonicotinic acid hydrazides | Anti-inflammatory | Multi-step synthesis starting from isonicotinic acid. |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The structural rigidity and the presence of multiple coordination sites—specifically the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group—make this compound an excellent candidate for the construction of supramolecular assemblies and coordination polymers. These self-assembled structures have potential applications in gas storage, catalysis, and as functional materials.
The principles of crystal engineering are often employed to guide the self-assembly process, where predictable hydrogen bonding and coordination interactions direct the formation of desired architectures. nih.gov The pyridine nitrogen of the isonicotinic acid moiety readily coordinates to a variety of metal centers, while the carboxylate group can adopt different binding modes (monodentate, bidentate bridging, etc.), leading to a diversity of network topologies. The hydroxyl group on the phenyl ring can further participate in hydrogen bonding, adding another layer of control over the final supramolecular structure.
Coordination of isonicotinic acid derivatives with metal ions such as zinc(II), copper(II), and lanthanides has been shown to yield one-, two-, and three-dimensional networks. The specific architecture of these coordination polymers is influenced by factors such as the metal-to-ligand ratio, the presence of co-ligands, and the reaction conditions.
Table 2: Supramolecular Assemblies Incorporating Isonicotinic Acid Derivatives
| Metal Ion | Co-ligand | Resulting Architecture | Key Interactions |
| Zinc(II) | 4,4'-dipyridylamine | 2D layers | Coordination bonds, Hydrogen bonds |
| Silver(I) | None | 3D framework | Coordination bonds |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Water | 1D polymeric chains | Coordination bonds, Hydrogen bonds |
Photophysical Properties and Applications in Organic Electronics
The integration of this compound into metal complexes can give rise to materials with interesting photophysical properties, including luminescence. These properties are of significant interest for applications in organic electronics, such as in the emissive layers of organic light-emitting diodes (OLEDs).
The luminescence in these complexes often arises from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand transitions. The emission color and efficiency can be tuned by modifying the substituents on the isonicotinic acid ligand or by changing the metal center. For instance, complexes with lanthanide ions are known for their sharp, line-like emission spectra. researchgate.net
The development of electroluminescent devices often relies on materials that exhibit high photoluminescence quantum yields and good thermal stability. While specific data for this compound in OLEDs is emerging, the broader class of isonicotinic acid-containing materials shows promise. For example, unsymmetrical porphyrins possessing an isonicotinic acid moiety have been investigated as potential semiconductor materials. researchgate.net
Table 3: Photophysical Properties of Representative Isonicotinic Acid-Based Materials
| Material Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Potential Application |
| Porphyrin-isonicotinic acid conjugate | ~420 | ~650-720 | Not specified | Organic semiconductors researchgate.net |
| Lanthanide-isonicotinate complexes | Varies with lanthanide | Varies (e.g., sharp peaks for Eu³⁺, Tb³⁺) | Can be high | Luminescent materials, probes researchgate.net |
| Dihydroquinazolinone derivative | Not specified | 538 (greenish-yellow) | 0.07 (external quantum efficiency) | OLEDs rsc.org |
Development of Sensing and Recognition Platforms
The ability of the this compound scaffold to selectively bind to metal ions, coupled with its potential for fluorescence, makes it an attractive component for the design of chemical sensors. These sensors can operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched upon binding to a specific analyte.
The design of such chemosensors often involves the incorporation of a fluorophore and a receptor unit within the same molecule. The isonicotinic acid moiety can act as the receptor, with the pyridine nitrogen and carboxylate oxygen providing a binding site for metal ions. The photophysical properties of the molecule are modulated by the binding event, leading to a detectable signal.
For example, Schiff-base derivatives of isonicotinohydrazide have been developed for the selective detection of metal ions like Zn²⁺ and Al³⁺. nih.govresearchgate.net These sensors exhibit a change in their absorption or emission spectra upon complexation with the target ion, allowing for its quantification. The detection limits of these sensors can reach the micromolar range, demonstrating their potential for practical applications in environmental and biological monitoring.
Table 4: Sensing Platforms Based on Isonicotinic Acid Derivatives
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit |
| Schiff-base derivative | Al³⁺ | Fluorescence turn-on | 0.70 µM nih.gov |
| Schiff-base derivative | Zn²⁺ | Ratiometric UV-visible response | 276 nM researchgate.net |
| Zn(II) coordination polymer | Fe³⁺, Hg²⁺, 4-nitrophenol (B140041) | Fluorescence turn-off | 1.94 x 10⁻⁴ mM (Fe³⁺) rsc.org |
Conclusion and Future Directions in Research on 3 4 Hydroxyphenyl Isonicotinic Acid
Synthesis of Key Academic Findings on 3-(4-Hydroxyphenyl)isonicotinic Acid
A thorough review of scientific databases yields no specific academic papers or detailed research findings centered on this compound. The compound, which combines a 4-hydroxyphenyl moiety with an isonicotinic acid (pyridine-4-carboxylic acid) backbone, exists at a crossroads of well-studied chemical classes. Isonicotinic acid and its derivatives are renowned for their roles in pharmaceuticals, including antitubercular drugs. Similarly, the hydroxyphenyl group is a common pharmacophore found in a vast array of biologically active molecules. However, the specific combination represented by this compound has not been singled out for detailed investigation in published literature. Its existence is confirmed by its commercial availability and its entry in chemical databases, which provide basic identifiers as shown in the table below.
| Identifier | Value |
|---|---|
| CAS Number | 1258625-94-3 |
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.20 g/mol |
Identification of Unexplored Research Avenues and Challenges
The absence of dedicated research on this compound means the field is wide open for exploration. Key unexplored avenues include:
Synthetic Methodologies: While the compound is commercially produced, there are no published, optimized, and characterized synthetic routes in academic literature. Research could focus on developing efficient, high-yield synthesis protocols, perhaps utilizing modern coupling techniques like the Suzuki or Negishi reactions to join the aryl components. A significant challenge would be managing the reactivity of the hydroxyl and carboxylic acid functional groups, likely requiring protective group strategies.
Physicochemical Characterization: There is a complete lack of published data on the compound's physical and chemical properties. This includes its melting point, boiling point, solubility in various solvents, pKa values, and crystallographic structure. Spectroscopic data (NMR, IR, Mass Spectrometry) is not publicly available in research literature, hindering its identification and characterization in any potential reaction.
Biological Activity Screening: Given the pharmacological importance of its constituent parts, a primary research avenue would be to screen this compound for various biological activities. Its structure suggests potential as an inhibitor for enzymes targeted by phenolic compounds or as a novel scaffold in medicinal chemistry, potentially for antimicrobial, anti-inflammatory, or anticancer applications.
Coordination Chemistry: The presence of a pyridine (B92270) nitrogen and a carboxylic acid group makes it a potential ligand for creating metal-organic frameworks (MOFs) or coordination polymers. Research could explore its binding modes with different metal ions and the properties (e.g., porosity, catalysis, luminescence) of the resulting materials.
The primary challenge is the foundational lack of information. Any research endeavor would need to start from the ground up, with synthesis, purification, and full characterization before any application-oriented studies could be pursued.
Broader Impact and Future Prospects of this compound in Chemical Innovations
The future prospects of this compound are entirely dependent on the findings of initial, foundational research. Should this compound exhibit interesting properties, its potential impact could be significant.
Medicinal Chemistry: If biological screenings reveal potent and selective activity, it could serve as a new lead compound for drug discovery. Its structure is novel compared to existing drugs that contain either a hydroxyphenyl or an isonicotinic acid moiety, potentially offering a different pharmacological profile or a way to overcome existing drug resistance mechanisms.
Materials Science: As a bespoke organic linker, it could lead to the development of new functional materials. MOFs or polymers derived from this ligand could be designed for applications in gas storage, separation, or heterogeneous catalysis. The phenolic hydroxyl group offers a site for post-synthetic modification, allowing for the fine-tuning of a material's properties.
Chemical Biology: The compound could be developed into a chemical probe to study biological systems where either of its structural motifs is recognized.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Hydroxyphenyl)isonicotinic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via hydrazide intermediates. A typical approach involves coupling isonicotinic acid hydrazide with substituted phenyl groups under reflux conditions. For example:
- Step 1: React isonicotinic acid hydrazide with 4-hydroxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O) .
- Step 2: Optimize yield by varying temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 hydrazide:boronic acid).
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Key Considerations:
- Monitor by TLC or HPLC to track intermediate formation.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Analytical Workflow:
Purity Assessment:
- HPLC: Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). Compare retention times with standards .
- Melting Point: Confirm consistency with literature values (e.g., ~200–205°C for analogous isonicotinic acid derivatives) .
Structural Confirmation:
- NMR (¹H/¹³C): Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine and phenyl rings) and carboxylic acid (δ ~170 ppm in ¹³C) .
- Mass Spectrometry (ESI-MS): Look for [M-H]⁻ ion at m/z 244.1 (calculated for C₁₂H₉NO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays: Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., 4-Hydroxyisophthalic acid as a structural analog ).
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., halogenation at the phenyl ring vs. pyridine modification) .
- Dose-Response Curves: Test across 0.1–100 µM ranges to identify IC₅₀ values and exclude non-specific effects .
Data Interpretation Table:
| Derivative | Substituent | IC₅₀ (µM) | Apoptotic Marker (Caspase-3) | Reference |
|---|---|---|---|---|
| Parent | -OH | 45.2 | 2.1-fold increase | |
| Fluoro | -F at C2 | 12.7 | 4.8-fold increase |
Q. What experimental strategies are effective for studying the environmental fate of this compound?
Methodological Answer:
- Soil Mobility: Determine log Koc (organic carbon partition coefficient) via batch equilibrium tests. For analogs like 3-(4-Hydroxyphenyl)propanoic acid, Koc = 78.21 suggests low mobility .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS/MS .
- Microbial Degradation: Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) .
Q. How can spectroscopic techniques distinguish between structural isomers of this compound?
Methodological Answer:
- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) differentiate positional isomers .
- ¹H NMR Coupling Patterns: Ortho-substituted protons on the phenyl ring show doublets (J = 8 Hz), while meta substitution splits into doublet-of-doublets .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
